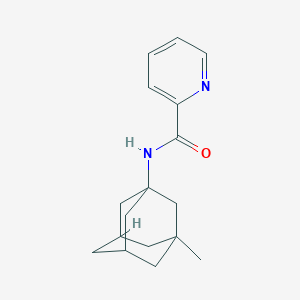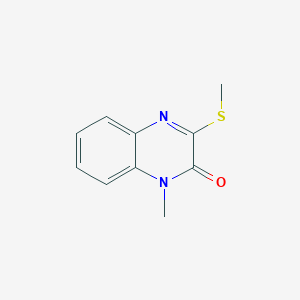![molecular formula C10H14N2O5S2 B6033629 N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine](/img/structure/B6033629.png)
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine, also known as DTCA, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. DTCA is a derivative of the amino acid alanine and contains a thienylcarbonyl group and a dimethylamino sulfonyl group. In
Mécanisme D'action
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine inhibits the activity of HDACs by binding to the active site of the enzyme and preventing it from deacetylating histones. This leads to changes in gene expression and can affect various cellular processes. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has been found to have various biochemical and physiological effects in cells and organisms. Inhibition of HDACs can lead to changes in gene expression patterns, which can affect cellular processes such as cell growth, differentiation, and apoptosis. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has several advantages for lab experiments, including its high purity and stability, as well as its ability to inhibit HDACs with high specificity. However, N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine can be expensive to synthesize and may have limited solubility in certain solvents, which can affect its use in certain experiments.
Orientations Futures
There are several future directions for research on N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine. One potential area of research is the development of N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine derivatives with improved properties, such as increased solubility or potency. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine could also be studied further for its potential applications in drug discovery and development, particularly in the development of new cancer treatments. Additionally, N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine could be used in combination with other compounds to study their effects on cellular processes and disease development.
Méthodes De Synthèse
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine can be synthesized through a multistep process that involves the reaction of alanine with thionyl chloride, followed by the reaction with 4-(dimethylamino)sulfonyl-2-chlorothiophene. The resulting product is then purified through recrystallization to obtain pure N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine.
Applications De Recherche Scientifique
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has been used in various scientific research studies due to its potential applications in drug discovery and development. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has been found to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a role in gene expression and are involved in the development of cancer and other diseases. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has also been studied for its potential use as a fluorescent probe for imaging and detecting certain molecules in biological systems.
Propriétés
IUPAC Name |
2-[[4-(dimethylsulfamoyl)thiophene-2-carbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S2/c1-6(10(14)15)11-9(13)8-4-7(5-18-8)19(16,17)12(2)3/h4-6H,1-3H3,(H,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQLOSACNGOKNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC(=CS1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B6033551.png)
![1-(3-chlorophenyl)-4-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]piperazine](/img/structure/B6033552.png)
![N-methyl-N-[(1-methyl-2-piperidinyl)methyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6033553.png)
![1-(2-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]-2-propanamine](/img/structure/B6033557.png)
![5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B6033559.png)
![6-[4-(cyclopentyloxy)phenyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B6033566.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea](/img/structure/B6033573.png)
![2-methoxy-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B6033577.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6033581.png)
![ethyl [1-({[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B6033583.png)
![ethyl 7-cyclopropyl-3-(2,5-dimethylbenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6033590.png)

![3-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B6033618.png)